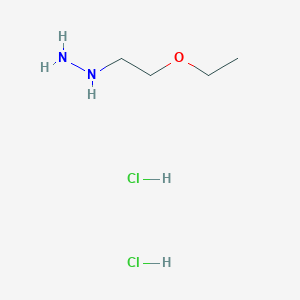
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Vue d'ensemble
Description
2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as CPOP, is an important organic compound used in various scientific research applications. CPOP is a cyclic organic compound that contains a carboxylic acid group and a pyrimidine ring. It is a colorless solid that is soluble in water and organic solvents. CPOP has a variety of uses in the laboratory, including as a reagent for organic synthesis, a ligand for metal complexes, and a catalyst for organic reactions.
Applications De Recherche Scientifique
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for organic reactions. It has also been used to study the structure and reactivity of metal complexes and to investigate the mechanism of enzyme-catalyzed reactions.
Mécanisme D'action
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is an important organic compound used in various scientific research applications. It acts as a ligand for metal complexes, and as a catalyst for organic reactions. The mechanism of action of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is not fully understood, but it is believed to involve the formation of a cyclic intermediate that is then hydrolyzed to yield 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Effets Biochimiques Et Physiologiques
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been found to have potential anti-cancer and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. It is also soluble in water and organic solvents, making it easy to work with in a variety of laboratory conditions. However, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is also toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Orientations Futures
In the future, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new drugs and medicines. It can also be used to investigate the mechanism of enzyme-catalyzed reactions, and to study the structure and reactivity of metal complexes. Additionally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new catalysts for organic reactions, and to investigate its potential anti-cancer and anti-viral activities. Finally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-7(6-1-2-6)10-5-11(8)4-9(13)14/h3,5-6H,1-2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIJAHRYVAAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)



![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)

![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)




![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)

